

# Spectroscopic Profile of N-(2-bromoethyl)methanesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: N-(2-bromoethyl)methanesulfonamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(2-bromoethyl)methanesulfonamide** (CAS No. 63132-74-1). Due to the limited availability of experimentally derived spectra in public domains, this document primarily presents predicted data, which serves as a valuable reference for the characterization of this compound. Detailed, generalized experimental protocols for acquiring such data are also included.

## Chemical Structure and Properties

- IUPAC Name: **N-(2-bromoethyl)methanesulfonamide**
- Molecular Formula:  $C_3H_8BrNO_2S$
- Molecular Weight: 202.07 g/mol [1]
- InChI Key: BXVCFLARGCBLEP-UHFFFAOYSA-N[1]

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **N-(2-bromoethyl)methanesulfonamide**. These values are calculated based on computational models and provide expected ranges for spectral peaks.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (assumed) Frequency: 400 MHz (assumed)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9	Singlet	3H	CH <sub>3</sub> -SO <sub>2</sub>
~3.1–3.3	Triplet	2H	-SO <sub>2</sub> -NH-CH <sub>2</sub> -
~3.5–3.7	Triplet	2H	-CH <sub>2</sub> -Br

Predicted data suggests characteristic signals for the methyl group protons on the methanesulfonyl moiety and the two methylene groups of the bromoethyl chain.<sup>[1]</sup>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (assumed) Frequency: 100 MHz (assumed)

Chemical Shift (δ) ppm	Assignment
~35-45	CH <sub>3</sub> -SO <sub>2</sub>
~40-50	-SO <sub>2</sub> -NH-CH <sub>2</sub> -
~25-35	-CH <sub>2</sub> -Br

Note: These are estimated chemical shifts based on typical values for similar functional groups.

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H Stretch
~2950, ~2850	Medium	C-H Stretch (aliphatic)
~1350	Strong	S=O Asymmetric Stretch
~1150	Strong	S=O Symmetric Stretch
~650	Strong	C-Br Stretch

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.<sup>[1]</sup>

## MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) (assumed)

m/z (Mass-to-Charge Ratio)	Relative Abundance	Assignment
~201 / ~203	~1:1	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br and <sup>81</sup> Br)
~122	Variable	[M-Br] <sup>+</sup>

A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M<sup>+</sup> and M+2) with an almost equal intensity ratio, which is characteristic of a compound containing one bromine atom.<sup>[1]</sup> Predicted m/z values for various adducts are also available.<sup>[2]</sup>

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(2-bromoethyl)methanesulfonamide** in about 0.7 mL of a suitable deuterated solvent (e.g.,

CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  - Use a longer relaxation delay and a significantly higher number of scans compared to <sup>1</sup>H NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.

- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **N-(2-bromoethyl)methanesulfonamide** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Record a background spectrum of the empty ATR setup.
- Data Acquisition:
  - Collect the sample spectrum over the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
  - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

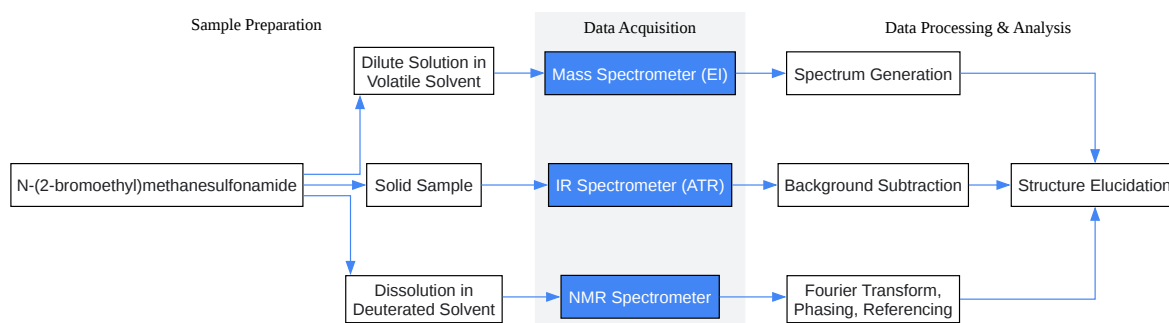
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **N-(2-bromoethyl)methanesulfonamide** in a volatile organic solvent (e.g., methanol, acetonitrile).

- Instrument Setup (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
  - Set the ion source temperature and electron energy (typically 70 eV).
- Data Acquisition:
  - Scan a range of  $m/z$  values to detect the molecular ion and fragment ions.
- Data Processing:
  - The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

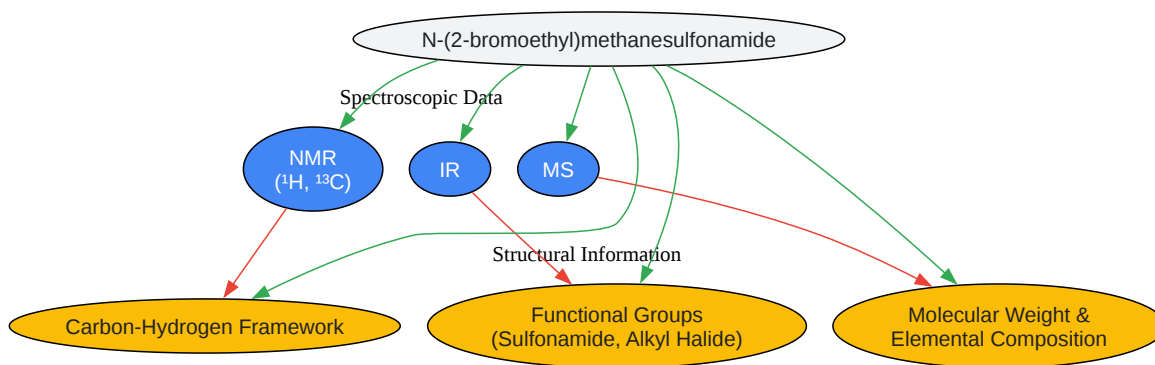
## Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logic of structure elucidation using spectroscopy.

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## References

- 1. N-(2-bromoethyl)methanesulfonamide | 63132-74-1 | Benchchem [benchchem.com]
- 2. PubChemLite - N-(2-bromoethyl)methanesulfonamide (C3H8BrNO2S) [pubchemlite.lcsb.uni.lu]
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